Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate systematically describes the compound’s molecular framework. The parent structure is a pyrrole ring (a five-membered aromatic system with one nitrogen atom), numbered such that the nitrogen occupies position 1. At position 2, a methyl ester group (-COOCH₃) is attached, while position 3 hosts a methyl substituent (-CH₃). Position 5 is substituted with a 4-chlorophenyl group, a benzene ring bearing a chlorine atom at the para position.
The molecular formula $$ \text{C}{13}\text{H}{12}\text{ClNO}_{2} $$ corresponds to a molecular weight of 249.69 g/mol. The structural arrangement ensures conjugation between the pyrrole’s π-electron system and the aromatic chlorophenyl group, influencing electronic delocalization. A table summarizing key molecular descriptors is provided below:
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{13}\text{H}{12}\text{ClNO}_{2} $$ |
| Molecular weight | 249.69 g/mol |
| CAS registry number | 2088211-42-9 |
| Key functional groups | Methyl ester, chlorophenyl, methylpyrrole |
The methyl ester at position 2 adopts a planar configuration due to resonance between the carbonyl group and the pyrrole ring, while the 4-chlorophenyl group introduces steric and electronic effects that modulate reactivity.
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12ClNO2/c1-8-7-11(15-12(8)13(16)17-2)9-3-5-10(14)6-4-9/h3-7,15H,1-2H3 |
InChI Key |
IBUHMIADLKNWFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Domino Transformation of Isoxazoles to Pyrrole Derivatives
A novel route involves the domino transformation of isoxazole precursors into 2,4-dicarbonylpyrroles, as demonstrated in the synthesis of structurally analogous compounds. This method leverages iron(II) and nickel(II) chloride catalysts to facilitate a one-pot cascade reaction between isoxazoles and diketones.
Reaction Mechanism and Conditions
The reaction begins with the base-induced opening of 3-aryl-5-methoxyisoxazole, followed by cyclocondensation with pentane-2,4-dione. For example, methyl 4-acetyl-3-(4-chlorophenyl)-5-ethoxy-1H-pyrrole-2-carboxylate was synthesized using FeCl₂·4H₂O (10 mol%) and NiCl₂·6H₂O (10 mol%) in refluxing ethanol. The transformation proceeds via intermediate enamine formation, followed by cyclization and aromatization.
Optimization and Yield
Key parameters include:
- Catalyst loading : 10 mol% FeCl₂ and NiCl₂ yields optimal cyclization efficiency.
- Temperature : Reflux conditions (70–80°C) prevent intermediate degradation.
- Solvent : Ethanol balances reactivity and solubility.
Yields for analogous pyrroles range from 40% to 82%, depending on substituent electronic effects.
Purification and Characterization Protocols
Post-Reaction Workup
Purification steps are critical for achieving high purity (>95%):
- Washing : Sequential washes with sodium sulfite (4–6%), sodium carbonate (4–6%), and water remove acidic byproducts and unreacted peroxides.
- Drying : Anhydrous sodium sulfate ensures moisture removal.
- Solvent Removal : Rotary evaporation under reduced pressure isolates the crude product, followed by recrystallization from methanol or dichloroethane.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Domino Transformation | One-pot synthesis; fewer steps | Moderate yields (40–82%); sensitive to substituent effects |
| Multi-Step Synthesis | High yields (>95%); scalable | Complex purification; multi-step logistics |
The domino method offers streamlined synthesis but struggles with electron-deficient aryl groups. In contrast, the multi-step approach ensures high purity and scalability but requires meticulous intermediate isolation.
Industrial Applications and Scalability
Industrial protocols prioritize cost-effective catalysts (e.g., K₂CO₃ over noble metals) and solvent recovery. Dichloroethane, though effective, poses environmental concerns, prompting research into greener alternatives like cyclopentyl methyl ether.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones under strong oxidizing conditions.
Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: 4-Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate":
NOTE: It's important to note that the search results do not provide direct information on the applications of "this compound". Instead, they offer information on related compounds such as 5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, pyrrole-2-carboxamides, and other pyrrole derivatives, which can provide insights into potential applications.
Anti-Tubercular Agents
Pyrrole-2-carboxamides as MmpL3 Inhibitors:
- Design and Synthesis : Pyrrole-2-carboxamides have been designed and synthesized as MmpL3 inhibitors using a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model .
- Anti-TB Activity : Many pyrrole-2-carboxamide compounds have demonstrated potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL) .
- Drug-Resistant Tuberculosis : Compound 32 exhibited excellent activity against drug-resistant tuberculosis, good microsome stability, almost no inhibition of the hERG K+ channel, and good in vivo efficacy .
- Target Identification : The target of pyrrole-2-carboxamides was identified by measuring their potency against M. smegmatis expressing wild-type and mutated variants of the mmpL3 gene from M. tuberculosis (mmpL3tb) and determining their effect on mycolic acid biosynthesis using a $$14C] acetate metabolic labeling assay .
- Structure-Activity Relationship (SAR) Studies : SAR studies indicated that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide greatly improved anti-TB activity .
- Metabolic Stability : Research showed that the position of substituents on the phenyl ring affects metabolic stability. Specifically, compounds with a 4-substituent on the phenyl ring demonstrated good stability .
Antimicrobial Agents
(E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives:
- Synthesis : A series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized .
- Antimicrobial Activity : The synthesized compounds were screened for in vitro antimicrobial activities, demonstrating good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring . The introduction of a methoxy group in the structure further increased the activity .
Note: The structures of the synthesized compounds were characterized by infrared, 1H nuclear magnetic resonance, and mass spectroscopy .
Building Blocks for Synthesis
5-(4-Chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylic acid:
- Chemical Intermediate : This compound (CAS No.: 2088211-43-0) with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 can be used as a chemical intermediate in research and development .
Methyl 5-(chlorosulfonyl)-1-methyl-1h-pyrrole-2-carboxylate:
- Coupling Reactions : Methyl 5-(chlorosulfonyl)-1-methyl-1h-pyrrole-2-carboxylate can be used for mediating solution phase coupling reactions .
Isoxazole Synthesis
Metal-Free Synthetic Routes to Isoxazoles:
- Synthesis of Isoxazoles : Isoxazoles can be synthesized using metal-free synthetic conditions, with various carboxylic acid derivatives used to introduce diversity .
- Resin-Supported Synthesis : Resin-supported carboxylic acid was reacted with propargyl bromide, and resin-bound isoxazoles were synthesized by cycloaddition reaction .
- Ester-Functionalized Isoxazoles : Ester-functionalized isoxazoles were obtained and converted into hydroxylamine functionalized isoxazole derivatives .
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the 4-chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate and related compounds:
Key Insights:
Aryl Substitutions: Ethylphenyl groups () introduce steric bulk, which may reduce crystallinity compared to simpler aryl groups.
Physicochemical Properties :
- The pyrazolo-pyrimidine derivative (Example 62) exhibits a significantly higher melting point (227–230°C) due to its rigid chromene backbone and intermolecular hydrogen bonding.
- This compound and its analogs lack reported melting points, suggesting variability in crystalline forms or hygroscopicity.
Biological Relevance :
- Pyrrole carboxylates are often intermediates in fungicide synthesis (e.g., metconazole precursors). The chlorophenyl group may enhance antifungal activity by interacting with fungal cytochrome P450 enzymes.
- Fluorinated analogs (Example 62) demonstrate improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability.
Structural and Crystallographic Considerations
- Hydrogen Bonding: Pyrrole derivatives often form C–H···O or N–H···O interactions, influencing crystal packing. The absence of strong hydrogen bond donors in this compound may result in less dense packing compared to amide-containing analogs.
- Ring Puckering: Pyrrole rings typically adopt planar or slightly puckered conformations. Substituents like the 4-chlorophenyl group may induce minor deviations, as analyzed via Cremer-Pople parameters.
Biological Activity
Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate, a pyrrole derivative, has garnered attention in recent research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available data on the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H12ClNO2
- Molecular Weight : 249.69 g/mol
- CAS Number : 2088211-42-9
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrole ring followed by carboxylation. The synthesis pathway often utilizes starting materials such as 4-chlorobenzaldehyde and various substituted malonates, employing methods like the Knorr pyrrole synthesis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The compound has shown promising results against a range of bacterial strains.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | >64 µg/mL |
These results indicate that while the compound exhibits some antibacterial properties, its effectiveness varies significantly among different strains, with Staphylococcus aureus being more susceptible compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
In vitro studies have also assessed the anticancer potential of this compound. The cytotoxic effects were evaluated using various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| A549 (Lung Cancer) | 25 | Less potent than cisplatin |
| MCF-7 (Breast Cancer) | 30 | Comparable to cisplatin |
The results suggest that while this compound exhibits cytotoxicity against these cancer cell lines, it is generally less potent than standard chemotherapeutic agents like cisplatin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrole ring. Studies indicate that electron-withdrawing groups enhance antimicrobial activity, while bulky substituents may reduce anticancer efficacy.
Key Findings in SAR Studies:
- Substituent Effects : Compounds with halogen substitutions (e.g., chloro or bromo) at the para position on the phenyl ring tend to show increased activity against certain bacterial strains.
- Ring Modifications : Alterations to the pyrrole ring itself can significantly impact both antimicrobial and anticancer activities. For instance, introducing additional methyl groups or functional groups can enhance potency .
Case Studies
Several case studies highlight the application of this compound in drug development:
- Antimicrobial Screening : A study demonstrated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
- Cancer Treatment Research : Another investigation focused on its effects on lung cancer cells, suggesting that it could be a candidate for further modification to enhance its selectivity and potency against cancerous tissues .
Q & A
Q. What experimental approaches detect polymorphism in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
